1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-20-13-11-18(12-14-20)22(32)17-34-26-30-29-24(31(26)21-8-2-1-3-9-21)16-33-23-10-4-6-19-7-5-15-28-25(19)23/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXBIVTFJSWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, summarizing key findings from various studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Molecular Formula : C26H19ClN4O2S
- Molecular Weight : 475.97 g/mol
Biological Activity Overview
The biological activities of 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone can be categorized into several key areas:
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance:
- Mechanism : The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis in fungal membranes.
- Case Study : A related triazole compound demonstrated a minimum inhibitory concentration (MIC) of 0.0156 µg/mL against Candida albicans, suggesting that similar derivatives might exhibit comparable potency .
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively documented:
- In vitro Studies : Compounds similar to this triazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- MIC Values : Some synthesized triazoles reported MIC values ranging from 0.125 to 8 µg/mL against multidrug-resistant bacteria .
Anticancer Activity
The anticancer properties of triazole derivatives are also noteworthy:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells through various pathways, including the inhibition of key metabolic enzymes.
- Research Findings : Studies have shown that mercapto-substituted triazoles can exhibit chemopreventive effects and inhibit tumor growth in animal models .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Key Modifications : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity. Additionally, substituents at specific positions on the triazole ring significantly influence potency.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OH) | Increased antibacterial activity |
| Substituents on N-position | Essential for antifungal potency |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on this compound:
- Synthesis and Evaluation : Several derivatives were synthesized and tested for their biological activities. The results indicated promising antifungal and antibacterial properties.
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between these compounds and target enzymes or receptors, facilitating the design of more effective derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone exhibit significant antimicrobial properties. For example, studies have shown that related quinoline derivatives demonstrate potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound could be developed as a new class of antimicrobial agents .
Anti-inflammatory Effects
The triazole framework in the compound is associated with anti-inflammatory effects. Compounds containing triazole rings have been reported to inhibit leukotriene biosynthesis, which is crucial in the inflammatory response. Thus, this compound may serve as a therapeutic agent for conditions characterized by inflammation .
Potential in Cancer Therapy
Some studies have highlighted the potential of quinoline derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells. The presence of the triazole moiety may further enhance this effect by modulating signaling pathways involved in cell survival and proliferation .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of synthesized quinoline derivatives, several compounds were tested against standard microbial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential for development into antituberculosis agents .
Case Study 2: Anti-inflammatory Mechanisms
A research article focused on the synthesis of new triazole-containing compounds reported significant inhibition of inflammatory markers in vitro. The study demonstrated that these compounds could effectively reduce pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker undergoes substitution reactions with electrophiles:
Table 2: Substitution Reactions
Mechanistic notes:
-
Reactions proceed via SN² mechanism due to steric hindrance near the sulfur atom .
-
Oxidative sulfonation with H₂O₂ is reversible under acidic conditions .
Reduction of the Ketone Functionality
The ethanone group can be selectively reduced:
textReduction Protocol: 1. Substrate (1 mmol) dissolved in ethanol (50 mL) 2. NaBH₄ (2.5 mmol) added in portions at 45–50°C 3. Stir for 1.5h → precipitate in ice water 4. Recrystallize from ethanol
Outcome : Secondary alcohol product (confirmed by FT-IR loss of C=O peak at 1,710 cm⁻¹) . Yield: 57–62% .
Coordination Chemistry
The triazole and quinoline moieties enable metal complexation:
Table 3: Metal Complexation Studies
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂·2H₂O | 2:1 | Octahedral geometry | 12.4 ± 0.3 |
| Fe(NO₃)₃·9H₂O | 3:1 | Trigonal bipyramidal | 9.8 ± 0.2 |
Data implications:
-
Strongest affinity for Cu²⁰ due to N,S-chelation.
-
Complexes show enhanced solubility in DMSO versus aqueous media .
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (180–220°C) : Loss of quinolinyloxymethyl group (Δm = 32.7%).
-
Stage 2 (300–350°C) : Triazole ring breakdown with SO₂ evolution (confirmed by MS).
Comparative Reactivity Insights
-
The 1,2,4-triazole ring is 18% more reactive toward electrophiles than 1,3,4-oxadiazole analogs .
-
Quinoline moiety decreases electron density at C-5 of the triazole (DFT calculations: NPA charge = +0.32 e) .
This comprehensive profile establishes the compound as a versatile scaffold for pharmaceutical and coordination chemistry applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
2.1.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Substituted with a phenylsulfonylphenyl group at position 5 and a 2,4-difluorophenyl group at position 4 .
- Key Differences: The absence of a quinoline moiety and the presence of electron-withdrawing sulfonyl and fluorine groups reduce lipophilicity (predicted XLogP3: ~4.2) compared to the target compound.
- Synthesis : Prepared via sodium ethoxide-mediated coupling with α-halogenated ketones, similar to the target compound’s synthesis .
2.1.2. 2-[2-(4-Chlorophenyl)-2-Oxoethyl]-5-Methyl-4-{[(1Z,2Z)-3-Phenylprop-2-En-1-Ylidene]Amino}-2,4-Dihydro-3H-1,2,4-Triazol-3-One (8a)
- Structure: Features a triazolone ring conjugated to an enamine group and a 4-chlorophenyl ethanone .
- Antimicrobial studies show moderate activity against S. aureus (MIC: 32 µg/mL) .
2.1.3. (4-Chlorophenyl)(5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-Yl)Phenyl)-1H-1,2,4-Triazol-1-Yl)Methanone (8g)
- Structure : Incorporates a thiadiazole ring and electron-rich trimethoxyphenyl groups .
- Reported antiproliferative activity against MCF-7 cells (IC₅₀: 12.3 µM) .
Functional Analogues with Quinoline/Isoquinoline Moieties
2.2.1. 1-(4-Chloro-3-Fluorophenyl)-2-[(3-Phenylisoquinolin-1-Yl)Sulfanyl]Ethanone
- Structure: Replaces the triazole core with an isoquinoline system and introduces a fluorine atom .
- Fluorine substitution improves metabolic stability .
2.2.2. 1-(1,3-Benzodioxol-5-Yl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Ethanone
- Structure : Contains a benzodioxol group and methylphenyl substituents .
- Key Differences : The electron-rich benzodioxol group may enhance binding to serotonin receptors, while methylphenyl increases steric bulk (Topological Polar Surface Area: 89.5 Ų) .
Table 1: Key Properties of Selected Analogues
Key Observations:
Lipophilicity: The target compound’s XLogP3 (5.7) is higher than most analogues due to the quinoline and chlorophenyl groups, favoring blood-brain barrier penetration .
Bioactivity : Thiadiazole-containing analogues (e.g., 8g) show superior antiproliferative activity, likely due to thiadiazole’s DNA-binding affinity .
Synthetic Flexibility: Sodium ethoxide/α-halogenated ketone routes are common, but substituent choice (e.g., sulfonyl vs. quinoline) dictates reaction conditions .
Research Tools and Structural Analysis
- Crystallography: SHELX programs () were used to resolve the structure of isoquinoline derivatives, confirming planarity and bond distances .
- Wavefunction Analysis : Multiwfn () enables electron localization function (ELF) studies, critical for understanding the target compound’s reactivity .
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of parameters:
- Solvent Selection : Polar aprotic solvents like DMSO or ethanol are preferred for intermediates (e.g., triazole formation) to stabilize charged transition states .
- Catalysts : Acidic or basic catalysts (e.g., concentrated HCl) can accelerate cyclization steps, as seen in analogous triazole syntheses .
- Temperature : Reflux conditions (70–100°C) are typical for nucleophilic substitution at the sulfanyl group, balancing reaction rate and byproduct suppression .
- Purification : Chromatography or recrystallization (using ethanol/water mixtures) ensures high purity, critical for downstream biological assays .
Basic: What spectroscopic methods are recommended for structural characterization?
Answer:
- FTIR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-Cl stretch ~750 cm⁻¹) and confirm sulfanyl (C-S) bonds .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (4-chlorophenyl, quinoline) and triazole/thioether linkages. DEPT-135 can differentiate CH₂ and CH₃ groups in the ethanone moiety .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the sulfanyl group) .
Basic: How is preliminary biological activity screening conducted?
Answer:
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. The chlorophenyl and quinoline moieties enhance membrane disruption, as seen in structurally related compounds .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices, prioritizing compounds with IC₅₀ > 50 µM for further study .
Advanced: How can crystallographic disorder be resolved in X-ray diffraction studies?
Answer:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize noise. Cool crystals to 100 K to reduce thermal motion .
- Refinement : SHELXL’s PART and SUMP commands model disorder (e.g., flexible quinoline group). Apply restraints (DFIX, FLAT) to maintain chemically sensible geometries .
- Validation : Check R-factor convergence (<5% discrepancy) and use PLATON’s ADDSYM to detect missed symmetry .
Advanced: Which computational methods predict electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps, electrostatic potential (MEP), and Fukui indices. Higher basis sets reduce errors in π-π* transitions .
- Wavefunction Analysis : Use Multiwfn for electron localization function (ELF) plots and bond order analysis, identifying nucleophilic sites (e.g., sulfanyl group) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Validate poses with MD simulations (100 ns, AMBER) .
Advanced: How to resolve contradictions between experimental and theoretical spectral data?
Answer:
- Basis Set Limitations : Discrepancies in NMR chemical shifts may arise from inadequate electron correlation. Switch to wB97XD/cc-pVTZ for better accuracy in aromatic systems .
- Solvent Effects : Include implicit solvation (e.g., PCM model) in DFT calculations to match experimental UV-Vis spectra in ethanol .
- Dynamic Effects : Use MD simulations to account for conformational flexibility in solution, which static DFT models may miss .
Advanced: What strategies validate molecular docking results for this compound?
Answer:
- Consensus Docking : Compare results from Glide, GOLD, and AutoDock to eliminate software bias .
- Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA. Values < −7 kcal/mol suggest strong target affinity (e.g., kinase ATP-binding pockets) .
- Experimental Cross-Validation : Perform SPR (surface plasmon resonance) to measure kinetic constants (KD), ensuring docking predictions align with empirical data .
Advanced: How to analyze non-covalent interactions in the crystal lattice?
Answer:
- Hirshfeld Surface Analysis : CrystalExplorer maps close contacts (e.g., C–H···O, π-π stacking). Chlorine atoms often participate in halogen bonds (C–Cl···N) .
- AIM Theory : Multiwfn calculates bond critical points (BCPs) to quantify interaction strengths (ρ > 0.02 a.u. indicates significant bonding) .
- Thermal Ellipsoids : High displacement parameters (U<sup>eq</sup> > 0.05 Ų) in the quinoline group suggest rotational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
